Paniculoside I

Description

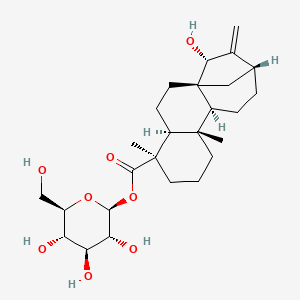

Structure

3D Structure

Properties

IUPAC Name |

[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] (1R,4S,5R,9S,10S,13R,15R)-15-hydroxy-5,9-dimethyl-14-methylidenetetracyclo[11.2.1.01,10.04,9]hexadecane-5-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H40O8/c1-13-14-5-6-17-24(2)8-4-9-25(3,16(24)7-10-26(17,11-14)21(13)31)23(32)34-22-20(30)19(29)18(28)15(12-27)33-22/h14-22,27-31H,1,4-12H2,2-3H3/t14-,15-,16+,17+,18-,19+,20-,21-,22+,24-,25-,26-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RSQGPCRWQCUQBR-HLTNFVLASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC12CCCC(C1CCC34C2CCC(C3)C(=C)C4O)(C)C(=O)OC5C(C(C(C(O5)CO)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@]12CCC[C@@]([C@H]1CC[C@]34[C@H]2CC[C@H](C3)C(=C)[C@H]4O)(C)C(=O)O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)CO)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H40O8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

480.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Elucidating the Molecular Architecture of Paniculoside I: A Technical Guide to NMR Spectroscopic Analysis

For Researchers, Scientists, and Drug Development Professionals

The structural determination of novel natural products is a cornerstone of drug discovery and development. Nuclear Magnetic Resonance (NMR) spectroscopy stands as an unparalleled tool in this endeavor, offering deep insights into the molecular framework of complex organic molecules. This technical guide provides a comprehensive overview of the principles and methodologies applied in the structure elucidation of Paniculoside I, a notable iridoid glucoside, using advanced NMR techniques. While the complete experimental dataset from the primary literature is not publicly accessible, this guide outlines the standard procedures and interpretive logic employed in such analyses.

The definitive structural analysis of this compound was reported in the journal Phytochemistry in 2021 by Xu et al. This research detailed the isolation and characterization of 26 new iridoid glucosides, including this compound, from Pseudocaryopteris paniculata. The structure was primarily determined through a combination of High-Resolution Electrospray Ionization Mass Spectrometry (HR-ESI-MS) and extensive one- and two-dimensional NMR spectroscopy.

The General Experimental Protocol

The elucidation of a natural product's structure via NMR spectroscopy follows a standardized yet highly detailed workflow. This process begins with the isolation and purification of the compound, followed by a systematic series of NMR experiments.

Sample Preparation

For a typical NMR analysis of a compound like this compound, a pure sample (generally 1-10 mg) is dissolved in a deuterated solvent (e.g., methanol-d4, chloroform-d, or DMSO-d6). The choice of solvent is critical as it must dissolve the analyte without interfering with the proton signals of the compound. A standard internal reference, such as tetramethylsilane (TMS), is often added to calibrate the chemical shift scale to 0.00 ppm.

NMR Instrumentation and Data Acquisition

A high-field NMR spectrometer (typically 400 MHz or higher) is employed to acquire a suite of spectra. Standard experiments include:

-

1D NMR:

-

¹H NMR (Proton NMR) to identify the number and types of protons and their immediate electronic environment.

-

¹³C NMR (Carbon-13 NMR) and DEPT (Distortionless Enhancement by Polarization Transfer) to determine the number and types of carbon atoms (CH₃, CH₂, CH, and quaternary carbons).

-

-

2D NMR:

-

COSY (Correlation Spectroscopy): Identifies proton-proton (¹H-¹H) spin-spin couplings, revealing which protons are adjacent to each other within a spin system.

-

HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded proton-carbon pairs (¹H-¹³C), allowing for the assignment of protons to their attached carbons.

-

HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are separated by two or three bonds (²JCH, ³JCH). This is crucial for connecting different spin systems and piecing together the carbon skeleton.

-

NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy): Reveals through-space correlations between protons that are in close spatial proximity, which is essential for determining stereochemistry and relative configuration.

-

Logical Workflow for Structure Elucidation

The process of determining the structure of this compound from its NMR data can be visualized as a logical progression from data acquisition to the final structural assignment.

Interpreting 2D NMR Correlations: A Conceptual View

The power of 2D NMR lies in its ability to reveal connectivity within a molecule. The following diagram illustrates the conceptual relationships between different types of NMR correlations that would be used to assemble the structure of a molecule like this compound.

In this conceptual map:

-

HSQC (dashed green line) establishes the direct, one-bond connection between a proton and the carbon it is attached to (e.g., Proton A is attached to Carbon X).

-

COSY (solid yellow line) reveals protons that are coupled, typically over three bonds (e.g., Proton A is vicinal to Proton B).

-

HMBC (dotted grey lines) provides the long-range connectivity that links different parts of the molecule. For instance, correlations from Proton B to Carbon X (a two-bond correlation) and to Carbon Z (a three-bond correlation) would be instrumental in connecting these fragments.

Quantitative Data Summary (Illustrative)

While the specific data for this compound is not available in the public domain, the following tables illustrate how the ¹H and ¹³C NMR data would be presented for a comprehensive analysis.

Table 1: Illustrative ¹H NMR Data (in Methanol-d4)

| Position | δH (ppm) | Multiplicity | J (Hz) |

| 1 | 5.80 | d | 2.5 |

| 3 | 4.20 | dd | 8.0, 2.5 |

| ... | ... | ... | ... |

| 1' | 4.85 | d | 7.5 |

| ... | ... | ... | ... |

Table 2: Illustrative ¹³C NMR Data (in Methanol-d4)

| Position | δC (ppm) | DEPT |

| 1 | 98.5 | CH |

| 3 | 75.2 | CH |

| 4 | 42.1 | C |

| ... | ... | ... |

| 1' | 102.3 | CH |

| ... | ... | ... |

Conclusion

The structural elucidation of this compound through NMR spectroscopy is a testament to the power of this analytical technique in modern natural product chemistry. By systematically acquiring and interpreting a suite of 1D and 2D NMR experiments, researchers can meticulously piece together complex molecular architectures. This process, moving from the identification of spin systems with COSY, to assigning direct heteronuclear connections with HSQC, and finally to linking molecular fragments with HMBC, provides an unambiguous pathway to the final structure. The further application of NOESY or ROESY allows for the determination of the molecule's three-dimensional conformation, which is often critical for understanding its biological activity. This guide provides a framework for understanding this intricate and powerful process, which remains central to the discovery and development of new therapeutic agents.

Bioactive Saponins from Clerodendrum paniculatum: A Technical Overview and Future Research Directions

For the attention of: Researchers, Scientists, and Drug Development Professionals

This technical guide addresses the current state of knowledge regarding bioactive saponins from the medicinal plant Clerodendrum paniculatum. While phytochemical screenings have confirmed the presence of saponins in various parts of this plant and attributed to them a role in the observed bioactivities of crude extracts, a comprehensive review of the scientific literature reveals a notable gap in research specifically focused on the isolation, structural elucidation, and quantitative pharmacological evaluation of individual saponin molecules from Clerodendrum paniculatum.

This document summarizes the existing evidence for the presence of saponins in C. paniculatum, provides a generalized experimental protocol for their isolation from plant material, and discusses the potential therapeutic avenues that future research in this area could unlock.

Presence and Postulated Bioactivity of Saponins in Clerodendrum paniculatum

Phytochemical studies have consistently identified saponins as a class of secondary metabolites present in the leaves, stems, and flowers of Clerodendrum paniculatum.[1][2][3][4][5][6] These compounds are often associated with the plant's traditional medicinal uses, which include the treatment of inflammation, wounds, and other ailments.[1][4] The known biological activities of saponins, such as anti-inflammatory, antioxidant, and cytotoxic effects, suggest that they are significant contributors to the therapeutic potential of C. paniculatum extracts.

However, it is crucial to note that the majority of studies have been conducted on crude extracts, and therefore, the specific contributions of saponins to the overall pharmacological profile of the plant remain to be elucidated. To date, no studies have reported the isolation and structural characterization of specific saponins from C. paniculatum, nor have there been reports on the quantitative bioactivity (e.g., IC₅₀ values) of such purified compounds.

Table 1: Phytochemical Screening for Saponins in Clerodendrum paniculatum

| Plant Part | Extraction Solvent(s) | Presence of Saponins | Reference(s) |

| Stems | Methanol, Water, Petroleum ether, Chloroform, Ethyl acetate | Present | [2] |

| Leaves | Ethanol, Hexane, Water | Present | [3][4] |

| Flowers | Ethanol | Present | [5] |

| General | Not specified | Present | [1][6] |

Generalized Experimental Protocol for the Isolation and Purification of Saponins

The following is a generalized workflow for the isolation and purification of saponins from plant material. This protocol is based on established phytochemical techniques and serves as a foundational methodology that would require optimization for Clerodendrum paniculatum.

Workflow for Saponin Isolation

Caption: Generalized workflow for saponin isolation and purification.

Methodological Details

-

Plant Material Preparation: Fresh plant material (e.g., leaves, roots, or stems) of C. paniculatum should be collected and authenticated. The material is then washed, shade-dried, and ground into a coarse powder.

-

Defatting: The powdered plant material is subjected to extraction with a non-polar solvent, such as hexane or petroleum ether, in a Soxhlet apparatus. This step removes lipids and other non-polar constituents that may interfere with subsequent extraction.

-

Extraction: The defatted plant material is then extracted with a polar solvent, typically methanol or ethanol, which are effective in extracting saponins. Maceration or Soxhlet extraction can be employed.

-

Concentration: The resulting alcoholic extract is concentrated under reduced pressure using a rotary evaporator to yield a crude extract.

-

Liquid-Liquid Partitioning: The crude extract is suspended in water and partitioned successively with a solvent of intermediate polarity, such as n-butanol. Saponins generally partition into the n-butanol layer.

-

Chromatographic Purification:

-

Column Chromatography: The n-butanol fraction is subjected to column chromatography over silica gel or a size-exclusion resin like Sephadex LH-20. Elution is performed with a gradient of solvents, for example, chloroform-methanol-water mixtures.

-

Fraction Monitoring: Fractions are collected and monitored by thin-layer chromatography (TLC), spraying with a reagent such as 10% sulfuric acid in ethanol followed by heating, which typically visualizes saponins as colored spots.

-

Preparative HPLC: Fractions containing saponins are further purified by preparative High-Performance Liquid Chromatography (HPLC) to isolate individual compounds.

-

-

Structural Elucidation: The structure of the purified saponins is determined using spectroscopic techniques, including Nuclear Magnetic Resonance (NMR; ¹H, ¹³C, COSY, HMBC, HSQC) and Mass Spectrometry (MS; ESI-MS, HR-MS).

Illustrative Signaling Pathway for Saponin Bioactivity

While the specific molecular targets and signaling pathways of saponins from C. paniculatum have not been investigated, many saponins from other plant species are known to exert their anti-inflammatory effects by modulating key signaling pathways, such as the NF-κB pathway. The following diagram illustrates this general mechanism as a potential area for future investigation with C. paniculatum saponins.

Disclaimer: The following diagram is a generalized representation of the NF-κB signaling pathway and its inhibition by certain saponins. This has not been experimentally validated for saponins from Clerodendrum paniculatum.

Caption: Hypothesized anti-inflammatory action via NF-κB pathway.

Future Directions and Conclusion

The presence of saponins in Clerodendrum paniculatum, a plant with a rich history in traditional medicine, presents a compelling opportunity for natural product research. The current body of scientific literature provides a foundation for further investigation but lacks the specific, detailed studies required to fully harness the therapeutic potential of these compounds.

Future research should prioritize:

-

The systematic isolation and purification of individual saponins from various parts of C. paniculatum.

-

Comprehensive structural elucidation of these isolated compounds.

-

In-depth in vitro and in vivo evaluation of the pharmacological activities of the purified saponins, including the determination of dose-response relationships and IC₅₀ values.

-

Investigation of the mechanisms of action and identification of the molecular targets and signaling pathways modulated by these saponins.

References

- 1. researchgate.net [researchgate.net]

- 2. ijrpr.com [ijrpr.com]

- 3. researchgate.net [researchgate.net]

- 4. ijprajournal.com [ijprajournal.com]

- 5. [PDF] The Phytochemical Screning and Assesment of Bioactivity of Pagoda Flower (Clerodendrum paniculatum L.) Using Brine Shrimp (Artemia salina) Lethality Assay | Semantic Scholar [semanticscholar.org]

- 6. Monograph of clerodendrum paniculatum [wisdomlib.org]

Ethnobotanical Uses and Pharmacological Activities of Clerodendrum paniculatum

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

Clerodendrum paniculatum L., a member of the Lamiaceae family, is a plant with a rich history of use in traditional medicine across Asia. Its ethnobotanical applications are extensive, ranging from the treatment of inflammatory conditions and infections to wound healing and management of systemic diseases. Modern pharmacological studies have begun to validate these traditional uses, revealing a broad spectrum of biological activities, including anti-inflammatory, antioxidant, antimicrobial, and cytotoxic effects. This technical guide provides a comprehensive overview of the ethnobotanical uses of C. paniculatum, supported by a detailed examination of its known phytochemical constituents and pharmacological properties. While the plant is rich in various bioactive compounds such as flavonoids, terpenoids, and glycosides, it is important to note that Paniculoside I, a diterpenoid glycoside, has not been reported in Clerodendrum paniculatum to date; it has been isolated from species of the Stevia genus. This guide summarizes key quantitative data, details relevant experimental protocols, and presents signaling pathways and workflows to support further research and drug discovery efforts centered on this promising medicinal plant.

Ethnobotanical Uses of Clerodendrum paniculatum

Clerodendrum paniculatum, commonly known as the pagoda flower, has been utilized for centuries in various traditional medicine systems, particularly in India, China, and Japan.[1][2] The plant's roots, leaves, and flowers are the primary parts used for medicinal preparations. A summary of its traditional applications is presented below.

Table 1: Ethnobotanical Uses of Clerodendrum paniculatum

| Ailment/Disorder | Plant Part Used | Traditional Preparation and Administration | Geographical Region of Use |

| Inflammation, Rheumatism, Neuralgia | Roots, Leaves | Decoction or paste applied topically or taken orally. | India, China, Japan, Thailand[1][2] |

| Wounds and Ulcers | Leaves | Poultice or extract applied directly to the affected area. | India, China, Japan[1][2] |

| Typhoid, Malaria, Fever | Roots, Leaves | Decoction taken orally. | Traditional Thai medicine, India[1][2] |

| Jaundice, Anemia | Roots | Decoction or infusion taken orally. | India[1][2] |

| Snakebite, Giddiness | Roots, Leaves | Paste applied to the bite area or decoction taken orally. | India[1][2] |

| Hemorrhoids | Not specified | Used in herbal preparations. | India[1][2] |

| Sore eyes | Not specified | Used for treatment. | Indonesia[2] |

| Blood purification | Not specified | Used for this purpose. | India[1][2] |

Phytochemical Composition

Phytochemical analyses of Clerodendrum paniculatum have revealed a diverse array of secondary metabolites, which are believed to be responsible for its therapeutic effects. The major classes of compounds identified include:

-

Flavonoids: Quercetin, Rutin[2]

-

Terpenoids: β-Amyrin, Lupeol, Oleanolic aldehyde acetate, Diterpenoids[1][3][4]

-

Steroids: β-Sitosterol, Stigmasta-4,25-dien-3-one, (3β)-stigmasta-4,22,25-trien-3-ol[2]

-

Glycosides: Anthraquinone glycosides, Cardiac glycosides[1][3]

It is noteworthy that while the plant is rich in terpenoids and glycosides, the specific compound This compound , a diterpenoid glycoside, has been isolated from Stevia paniculata and Stevia rebaudiana and is not a known constituent of Clerodendrum paniculatum.[5][6]

Pharmacological Activities and Quantitative Data

Scientific investigations have substantiated many of the traditional claims regarding the medicinal properties of C. paniculatum. The most prominent activities are its antioxidant and anti-inflammatory effects.

Antioxidant Activity

The antioxidant potential of C. paniculatum extracts has been evaluated using various in vitro assays. The free radical scavenging activity is attributed to the presence of phenolic and flavonoid compounds.

Table 2: Quantitative Antioxidant Activity of Clerodendrum paniculatum Extracts

| Plant Part | Extract Type | Assay | IC50 Value (µg/mL) | Total Phenolic Content (µg GAE/g) | Total Flavonoid Content | Reference |

| Leaf | Aqueous | DPPH Radical Scavenging | 1.303 | 110.0 | - | [7] |

| Flower | Aqueous | DPPH Radical Scavenging | 61.98 | 104.7 | - | [7] |

| Flower | Ethanolic | DPPH Radical Scavenging | 3.57 | 100.6 | - | [7] |

| Flower | Hexane | DPPH Radical Scavenging | 400.15 | 142.6 | - | [7] |

| Leaf | Methanol | α-amylase inhibition | 158.396 | - | - | [8] |

| Leaf | Methanol | α-glucosidase inhibition | 113.122 | - | - | [8] |

| Leaf | - | - | - | 266 mg GAE/g | 6.14 mg catechin/g | [9] |

| Flower | - | - | - | 373.33 mg GAE/g | 17.22 mg catechin/g | [9] |

Anti-inflammatory Activity

The anti-inflammatory properties of C. paniculatum have been demonstrated in both in vitro and in vivo models. The extracts have been shown to stabilize red blood cell membranes and reduce edema in animal models.

Table 3: Quantitative Anti-inflammatory Activity of Clerodendrum paniculatum Leaf Extracts

| Extract Type | Assay | Concentration (µg/mL) | % Protection/Inhibition | Reference |

| Petroleum Ether | HRBC Membrane Stabilization | 1000 | 57.15 | [10] |

| Chloroform | HRBC Membrane Stabilization | 1000 | 48.98 | [10] |

| Petroleum Ether | Carrageenan-induced rat paw edema (in vivo, 400 mg/kg) | - | Significant reduction | [11] |

| Chloroform | Carrageenan-induced rat paw edema (in vivo, 400 mg/kg) | - | Significant reduction | [11] |

Experimental Protocols

DPPH Radical Scavenging Assay for Antioxidant Activity

This protocol is a widely used method to determine the free radical scavenging capacity of plant extracts.

-

Preparation of DPPH Solution: A 0.1 mM solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol is prepared.

-

Preparation of Plant Extracts and Standard: Stock solutions of the plant extracts and a standard antioxidant (e.g., ascorbic acid) are prepared in methanol. Serial dilutions are made to obtain a range of concentrations.

-

Assay Procedure:

-

To 2 mL of the DPPH solution, 1 mL of the plant extract or standard at different concentrations is added.

-

The mixture is shaken vigorously and allowed to stand at room temperature in the dark for 30 minutes.

-

The absorbance of the resulting solution is measured at 517 nm using a spectrophotometer.

-

A control is prepared using 1 mL of methanol instead of the extract.

-

-

Calculation: The percentage of radical scavenging activity is calculated using the following formula: % Inhibition = [(A_control - A_sample) / A_control] * 100 Where A_control is the absorbance of the control and A_sample is the absorbance of the sample.

-

IC50 Value Determination: The IC50 value (the concentration of the extract required to scavenge 50% of the DPPH radicals) is determined by plotting the percentage of inhibition against the extract concentration.

Human Red Blood Cell (HRBC) Membrane Stabilization Assay for In Vitro Anti-inflammatory Activity

This assay assesses the ability of a substance to stabilize the lysosomal membrane, which is analogous to the stabilization of red blood cell membranes, as a measure of anti-inflammatory activity.

-

Preparation of HRBC Suspension: Fresh whole human blood is collected and mixed with an equal volume of Alsever's solution (anticoagulant). The mixture is centrifuged, and the packed red blood cells are washed with isosaline and reconstituted as a 10% (v/v) suspension in isosaline.

-

Assay Procedure:

-

The reaction mixture consists of 1 mL of the plant extract at various concentrations, 1 mL of phosphate buffer (pH 7.4), 2 mL of hyposaline, and 0.5 mL of the HRBC suspension.

-

A control is prepared without the plant extract.

-

The mixtures are incubated at 37°C for 30 minutes and then centrifuged.

-

The absorbance of the supernatant (hemoglobin content) is measured at 560 nm.

-

-

Calculation: The percentage of membrane stabilization is calculated as follows: % Protection = 100 - [(OD of Test / OD of Control) * 100] Where OD of Test is the optical density of the sample and OD of Control is the optical density of the control.

Visualizations of Pathways and Workflows

General Workflow for Phytochemical Analysis and Bioactivity Screening

Caption: Workflow for phytochemical analysis of C. paniculatum.

Postulated Anti-inflammatory Signaling Pathway Inhibition

Caption: Inhibition of the NF-κB signaling pathway.

Antioxidant Mechanism of Action

Caption: Free radical scavenging by C. paniculatum.

Conclusion and Future Directions

Clerodendrum paniculatum is a medicinally important plant with a long history of traditional use, which is well-supported by modern pharmacological research. Its rich phytochemical content, particularly flavonoids and terpenoids, contributes to its significant anti-inflammatory and antioxidant properties. While the specific compound this compound has not been identified in this plant, the diverse array of other bioactive molecules warrants further investigation for the development of novel therapeutic agents. Future research should focus on the isolation and structural elucidation of the active constituents from C. paniculatum and the elucidation of their precise mechanisms of action through in-depth in vivo and clinical studies. This will be crucial for translating the ethnobotanical knowledge of this plant into evidence-based therapeutic applications.

References

- 1. Monograph of clerodendrum paniculatum [wisdomlib.org]

- 2. jddtonline.info [jddtonline.info]

- 3. ijpsjournal.com [ijpsjournal.com]

- 4. ijrpr.com [ijrpr.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. This compound | CAS:60129-63-7 | Manufacturer ChemFaces [chemfaces.com]

- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 8. Flavonoids from Clerodendrum genus and their biological activities - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. In vitro and in vivo Antiinflammatory Activity of Clerodendrum paniculatum Linn. Leaves - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

Paniculoside I: A Technical Guide on its Discovery, Natural Sources, and Biological Profile

For Researchers, Scientists, and Drug Development Professionals

Abstract

Paniculoside I is a diterpenoid glycoside that has been identified in plant species of the Stevia genus. This technical guide provides a comprehensive overview of the discovery and natural sources of this compound. It details the experimental protocols for its isolation and characterization, presents available quantitative data, and discusses its known biological activities. Due to the limited specific research on this compound, this guide also provides context by referencing methodologies and biological activities of structurally related diterpenoid glycosides from Stevia.

Discovery and Natural Sources

This compound was first isolated from the aerial parts of Stevia paniculata. Subsequent research has also identified its presence in Stevia rebaudiana, a plant widely known for its sweet-tasting steviol glycosides. This compound is a minor constituent in these plants, and its discovery was part of broader phytochemical investigations into the chemical diversity of the Stevia genus.

Table 1: Chemical and Physical Properties of this compound

| Property | Value |

| Chemical Formula | C₂₆H₄₀O₈ |

| Molecular Weight | 480.59 g/mol |

| CAS Number | 60129-63-7 |

| Compound Type | Diterpenoid Glycoside |

Natural Sources

The primary natural sources of this compound are plants belonging to the Stevia genus, within the Asteraceae family.

Table 2: Natural Sources of this compound

| Plant Species | Family | Part of Plant |

| Stevia paniculata | Asteraceae | Aerial parts |

| Stevia rebaudiana | Asteraceae | Leaves |

Experimental Protocols

General Isolation and Purification of Diterpenoid Glycosides from Stevia

While a specific, detailed protocol for the large-scale isolation of this compound has not been extensively published due to its status as a minor compound, a general methodology for the extraction and separation of diterpenoid glycosides from Stevia can be described. This process typically involves solvent extraction, followed by chromatographic separation.

3.1.1. Extraction

-

Preparation of Plant Material : Dried and powdered leaves of Stevia are used as the starting material.

-

Solvent Extraction : The powdered leaves are extracted with a polar solvent, typically methanol or ethanol, at room temperature or with gentle heating. This process is repeated multiple times to ensure exhaustive extraction.

-

Concentration : The combined solvent extracts are then concentrated under reduced pressure to yield a crude extract.

3.1.2. Purification

-

Liquid-Liquid Partitioning : The crude extract is suspended in water and partitioned with solvents of increasing polarity, such as n-hexane, chloroform, and ethyl acetate, to remove non-polar and less polar constituents. The diterpenoid glycosides predominantly remain in the aqueous or butanol fraction.

-

Column Chromatography : The enriched fraction is subjected to column chromatography on silica gel or a non-polar adsorbent resin (e.g., Diaion HP-20).

-

Elution : The column is eluted with a gradient of solvents, typically starting with water and gradually increasing the concentration of methanol or ethanol. Fractions are collected and monitored by thin-layer chromatography (TLC).

-

Further Chromatographic Separation : Fractions containing compounds with similar TLC profiles are pooled and subjected to further chromatographic purification steps, such as preparative high-performance liquid chromatography (HPLC), to isolate individual glycosides like this compound.

General workflow for the isolation of this compound.

Biological Activity and Quantitative Data

Specific research on the biological activities of this compound from Stevia is limited. However, studies on other compounds named "this compound" from different plant sources, and on related diterpenoid glycosides, provide some insights into its potential pharmacological effects.

One study on compounds isolated from Pseudocaryopteris paniculata reported that a compound named this compound exhibited moderate cytoprotective activity against t-BHP-induced toxicity in HepG2 cells. It is important to note that this is a different compound from a different plant species, and the specific IC₅₀ value for this particular this compound was not individually reported but was within a range for a group of compounds.

Table 3: Reported Biological Activity of a "this compound" (from Pseudocaryopteris paniculata)

| Assay | Cell Line | Activity | IC₅₀ (µM) |

| Cytoprotective activity against t-BHP-induced toxicity | HepG2 | Moderate | 11.72 - 34.22 (range for a group of paniculosides including I) |

Due to the scarcity of specific data for Stevia-derived this compound, further research is required to elucidate its pharmacological profile. The broader class of diterpenoid glycosides from Stevia are known for their sweetening properties and have been investigated for various other biological activities, including anti-inflammatory and antimicrobial effects.

Signaling Pathways

There is currently no specific information available in the scientific literature regarding the signaling pathways modulated by this compound. Research into the mechanisms of action of other diterpenoid glycosides suggests potential interactions with various cellular targets, but dedicated studies on this compound are needed to confirm any such activities.

Hypothetical signaling pathway for this compound.

Conclusion

This compound is a naturally occurring diterpenoid glycoside found in Stevia paniculata and Stevia rebaudiana. While its discovery and basic chemical properties are documented, there is a notable lack of in-depth research into its specific biological activities and mechanisms of action. The provided experimental protocols are based on general methods for the isolation of related compounds and can serve as a foundation for future research. Further investigation is warranted to fully characterize the pharmacological potential of this compound and to determine its quantitative presence in its natural sources. This technical guide highlights the current state of knowledge and underscores the opportunities for future research in this area.

Preliminary Biological Screening of Paniculoside I: A Technical Guide

Introduction

Paniculoside I is a saponin compound of significant interest within the scientific community, particularly for its potential therapeutic applications. This technical guide provides a comprehensive overview of the preliminary biological screening of this compound, summarizing key findings from in vitro and in vivo studies. The information is intended for researchers, scientists, and professionals in drug development who are exploring the pharmacological potential of this natural compound. This document details the experimental methodologies, presents quantitative data in a structured format, and visualizes the molecular pathways and experimental workflows.

Anti-inflammatory Activity

This compound has demonstrated notable anti-inflammatory properties across various experimental models. The primary mechanism appears to be the modulation of key inflammatory mediators and signaling pathways.

Experimental Protocols

Lipopolysaccharide (LPS)-Induced Inflammation in RAW 264.7 Macrophages:

-

Cell Culture: RAW 264.7 murine macrophages are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a 5% CO2 incubator.

-

Treatment: Cells are pre-treated with varying concentrations of this compound for 1 hour.

-

Inflammation Induction: Inflammation is induced by adding lipopolysaccharide (LPS) to the cell culture.

-

Analysis: After a 24-hour incubation period, the cell supernatant is collected to measure the production of nitric oxide (NO), prostaglandin E2 (PGE2), and pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6) using Griess reagent and ELISA kits, respectively. Cell lysates are used for Western blot analysis to determine the expression levels of inducible nitric oxide synthase (iNOS), cyclooxygenase-2 (COX-2), and key proteins in the NF-κB and MAPK signaling pathways.

Quantitative Data Summary

| Experimental Model | Concentration/Dosage | Key Findings |

| LPS-stimulated RAW 264.7 macrophages | 5, 10, 20 µM | - Dose-dependent reduction in NO, PGE2, TNF-α, and IL-6 production. - Inhibition of iNOS and COX-2 protein expression. - Suppression of NF-κB activation by inhibiting IκBα phosphorylation. - Attenuation of p38, ERK, and JNK phosphorylation in the MAPK pathway. |

Signaling Pathway Visualization

Caption: this compound inhibits the LPS-induced inflammatory response by suppressing the MAPK and NF-κB signaling pathways.

Anticancer Activity

Preliminary screenings have indicated that this compound possesses cytotoxic effects against several cancer cell lines, suggesting its potential as an anticancer agent. The proposed mechanism involves the induction of apoptosis.

Experimental Protocols

MTT Assay for Cell Viability:

-

Cell Seeding: Cancer cells (e.g., A549 human lung carcinoma, HepG2 human hepatoma) are seeded in 96-well plates.

-

Treatment: After 24 hours, cells are treated with various concentrations of this compound for 24, 48, and 72 hours.

-

MTT Addition: MTT solution (5 mg/mL) is added to each well and incubated for 4 hours.

-

Formazan Solubilization: The formazan crystals are dissolved in DMSO.

-

Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader to determine cell viability.

Annexin V-FITC/PI Apoptosis Assay:

-

Cell Treatment: Cells are treated with this compound at its IC50 concentration for 48 hours.

-

Staining: Cells are harvested and stained with Annexin V-FITC and propidium iodide (PI) according to the manufacturer's protocol.

-

Flow Cytometry: The stained cells are analyzed by flow cytometry to quantify the percentage of apoptotic cells.

Quantitative Data Summary

| Cell Line | Incubation Time (h) | IC50 (µM) | Apoptosis Rate (%) |

| A549 (Lung Cancer) | 48 | 15.8 | 35.2 |

| HepG2 (Liver Cancer) | 48 | 22.5 | 28.9 |

Experimental Workflow Visualization

Caption: Workflow for evaluating the anticancer activity of this compound.

Neuroprotective Effects

Recent studies have begun to explore the neuroprotective potential of this compound, particularly in models of oxidative stress-induced neuronal cell death.

Experimental Protocols

Hydrogen Peroxide (H2O2)-Induced Neurotoxicity in SH-SY5Y Cells:

-

Cell Culture: Human neuroblastoma SH-SY5Y cells are cultured in a 1:1 mixture of DMEM and Ham’s F12 medium with 10% FBS.

-

Pre-treatment: Cells are pre-treated with this compound for 2 hours.

-

Oxidative Stress Induction: Neurotoxicity is induced by exposing the cells to hydrogen peroxide (H2O2).

-

Cell Viability and Apoptosis: Cell viability is assessed using the MTT assay, and apoptosis is evaluated by measuring caspase-3 activity and performing TUNEL staining.

-

Antioxidant Enzyme Activity: The activities of antioxidant enzymes such as superoxide dismutase (SOD) and catalase (CAT), and the levels of glutathione (GSH) are measured in cell lysates.

Quantitative Data Summary

| Experimental Model | Concentration | Key Findings |

| H2O2-treated SH-SY5Y cells | 10 µM | - Increased cell viability by 45%. - Reduced caspase-3 activity by 50%. - Decreased number of TUNEL-positive cells. - Enhanced SOD and CAT activities. - Restored GSH levels. |

Logical Relationship Visualization

Caption: this compound exerts neuroprotective effects by mitigating oxidative stress and subsequent apoptosis.

The preliminary biological screening of this compound reveals its promising therapeutic potential as an anti-inflammatory, anticancer, and neuroprotective agent. The presented data and experimental protocols provide a solid foundation for further research and development. Future studies should focus on elucidating the detailed molecular mechanisms, evaluating its efficacy and safety in more complex in vivo models, and exploring its pharmacokinetic and pharmacodynamic profiles.

Paniculoside I: A Hypothetical Mechanism of Action in Inflammatory Signaling

For the attention of: Researchers, Scientists, and Drug Development Professionals

Disclaimer: Paniculoside I is a known diterpene glucoside isolated from Stevia paniculata and Stevia rebaudiana. However, as of the date of this document, there is a significant lack of published scientific literature detailing its specific biological activities and mechanism of action. Therefore, the following in-depth technical guide presents a hypothesized mechanism of action for this compound, based on the known anti-inflammatory properties of structurally related diterpenoid glycosides. The experimental data, protocols, and signaling pathway modulations described herein are illustrative and intended to serve as a framework for potential future research into this compound.

Introduction

This compound is a diterpene glucoside belonging to the ent-kaurane class of natural products. Compounds of this class, derived from various plant species, have demonstrated a wide range of biological activities, including anti-inflammatory, antimicrobial, and cytotoxic effects. The anti-inflammatory properties of many diterpenoids are attributed to their ability to modulate key signaling pathways involved in the inflammatory response, such as the Nuclear Factor-kappa B (NF-κB), Mitogen-Activated Protein Kinase (MAPK), and Janus Kinase/Signal Transducer and Activator of Transcription (JAK/STAT) pathways. This document outlines a hypothetical mechanism by which this compound may exert anti-inflammatory effects, providing a basis for its potential development as a therapeutic agent.

Hypothetical Anti-inflammatory Activity of this compound

Our hypothesis posits that this compound exerts its anti-inflammatory effects primarily through the inhibition of the NF-κB and MAPK signaling cascades, with potential secondary effects on the JAK/STAT pathway. This inhibition is proposed to occur in immune cells such as macrophages upon stimulation by pro-inflammatory stimuli like Lipopolysaccharide (LPS).

Quantitative Data Summary (Hypothetical)

The following tables summarize hypothetical quantitative data from a series of in vitro experiments designed to test the anti-inflammatory effects of this compound.

Table 1: Effect of this compound on Pro-inflammatory Mediator Production in LPS-stimulated RAW 264.7 Macrophages

| Concentration (µM) | NO Production Inhibition (%) | IL-6 Secretion Inhibition (%) | TNF-α Secretion Inhibition (%) |

| 1 | 15.2 ± 2.1 | 12.8 ± 1.9 | 10.5 ± 1.5 |

| 5 | 35.7 ± 4.5 | 31.5 ± 3.8 | 28.9 ± 3.1 |

| 10 | 62.3 ± 6.8 | 58.9 ± 5.2 | 55.1 ± 4.7 |

| 25 | 85.1 ± 7.9 | 81.2 ± 7.1 | 78.6 ± 6.9 |

| IC₅₀ (µM) | 8.5 | 9.2 | 10.1 |

Table 2: Effect of this compound on the Phosphorylation of Key Signaling Proteins in LPS-stimulated RAW 264.7 Macrophages

| Treatment (10 µM this compound) | p-IκBα (% of LPS control) | p-p65 (% of LPS control) | p-p38 (% of LPS control) | p-ERK1/2 (% of LPS control) | p-JNK (% of LPS control) | p-STAT3 (% of LPS control) |

| This compound + LPS | 45.3 ± 5.1 | 48.9 ± 4.7 | 52.1 ± 6.2 | 55.8 ± 5.9 | 50.3 ± 5.5 | 75.4 ± 8.3 |

Key Signaling Pathway Modulation

Inhibition of the NF-κB Signaling Pathway

The NF-κB pathway is a cornerstone of the inflammatory response. We hypothesize that this compound inhibits this pathway by preventing the phosphorylation and subsequent degradation of IκBα, the inhibitory protein of NF-κB. This would lead to the retention of the NF-κB p65/p50 dimer in the cytoplasm, preventing its translocation to the nucleus and the transcription of pro-inflammatory genes.

Attenuation of MAPK Signaling

The MAPK pathways (p38, ERK1/2, and JNK) are also critical in mediating inflammatory responses. Our hypothetical model suggests that this compound can reduce the phosphorylation of p38, ERK1/2, and JNK in response to LPS stimulation. This would, in turn, decrease the activation of downstream transcription factors like AP-1, further reducing the expression of pro-inflammatory mediators.

Detailed Experimental Protocols (Hypothetical)

The following are detailed protocols for the key hypothetical experiments cited in this guide.

Cell Culture and Treatment

-

Cell Line: Murine macrophage cell line RAW 264.7.

-

Culture Conditions: Cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin, at 37°C in a humidified atmosphere with 5% CO₂.

-

Treatment Protocol: Cells are seeded in appropriate plates and allowed to adhere overnight. The medium is then replaced with fresh medium containing various concentrations of this compound (1-25 µM) for 1 hour prior to stimulation with 1 µg/mL of Lipopolysaccharide (LPS) from E. coli for the specified duration.

Nitric Oxide (NO) Production Assay

-

Principle: NO production is measured indirectly by quantifying the accumulation of nitrite in the culture supernatant using the Griess reagent.

-

Protocol:

-

After 24 hours of LPS stimulation, 100 µL of cell culture supernatant is mixed with 100 µL of Griess reagent (1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride).

-

The mixture is incubated at room temperature for 10 minutes.

-

The absorbance at 540 nm is measured using a microplate reader.

-

Nitrite concentration is determined from a sodium nitrite standard curve.

-

Cytokine Measurement (ELISA)

-

Principle: The concentration of pro-inflammatory cytokines (TNF-α and IL-6) in the cell culture supernatant is quantified using enzyme-linked immunosorbent assay (ELISA) kits.

-

Protocol:

-

Supernatants from cells stimulated with LPS for 24 hours are collected.

-

ELISA is performed according to the manufacturer's instructions (e.g., R&D Systems).

-

Briefly, supernatants are added to antibody-coated plates, followed by the addition of detection antibodies and a substrate solution.

-

The absorbance is measured at 450 nm.

-

Western Blot Analysis

-

Principle: To determine the effect of this compound on the phosphorylation of key signaling proteins.

-

Protocol:

-

Cells are stimulated with LPS for 30 minutes.

-

Whole-cell lysates are prepared using RIPA buffer containing protease and phosphatase inhibitors.

-

Protein concentration is determined using a BCA assay.

-

Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.

-

Membranes are blocked and incubated with primary antibodies against phospho-IκBα, phospho-p65, phospho-p38, phospho-ERK1/2, phospho-JNK, phospho-STAT3, and their total protein counterparts, as well as a loading control (β-actin or GAPDH).

-

After incubation with HRP-conjugated secondary antibodies, protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

-

Band intensities are quantified using densitometry software.

-

Conclusion and Future Directions

This document presents a hypothetical yet scientifically plausible mechanism of action for the anti-inflammatory effects of this compound. The proposed inhibition of the NF-κB and MAPK signaling pathways provides a solid foundation for future empirical research. To validate this hypothesis, it is imperative to conduct comprehensive in vitro and in vivo studies. Future research should focus on:

-

Confirming the inhibitory effects of this compound on pro-inflammatory mediator production.

-

Elucidating the precise molecular targets of this compound within the NF-κB and MAPK pathways.

-

Investigating the effects of this compound in animal models of inflammatory diseases.

-

Evaluating the safety and pharmacokinetic profile of this compound.

The exploration of this compound's mechanism of action could pave the way for the development of a novel therapeutic agent for the treatment of a wide range of inflammatory disorders.

In Silico Prediction of Andrographolide Bioactivity: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Andrographolide, a labdane diterpenoid derived from the plant Andrographis paniculata, has garnered significant attention for its diverse pharmacological activities.[1][2][3] This technical guide provides a comprehensive overview of the in silico methods utilized to predict and elucidate the bioactivities of andrographolide, with a primary focus on its anti-inflammatory, antiviral, and anticancer properties. We delve into the molecular mechanisms underlying these activities, supported by data from computational studies such as molecular docking and quantitative structure-activity relationship (QSAR) analyses. This document serves as a resource for researchers engaged in the computational assessment of natural products for drug discovery and development.

Introduction to Andrographolide

Andrographolide is the principal bioactive constituent of Andrographis paniculata, a plant with a long history of use in traditional Asian medicine.[1][4] Extensive research has demonstrated its broad therapeutic potential, including anti-inflammatory, antibacterial, antiviral, antitumor, antidiabetic, and hepatoprotective effects.[1][2][3] The multifaceted mechanism of action of andrographolide involves the modulation of various signaling pathways and molecular targets, making it a compelling candidate for drug development.[5] In silico approaches have become instrumental in understanding these complex interactions at a molecular level and in predicting the bioactivity of andrographolide and its derivatives.

Key Bioactivities and Mechanisms of Action

Anti-inflammatory Activity

Andrographolide exhibits potent anti-inflammatory properties primarily through the inhibition of the nuclear factor-kappa B (NF-κB) signaling pathway, a crucial regulator of the immune response.[5] By preventing the nuclear translocation of NF-κB, andrographolide downregulates the expression of pro-inflammatory cytokines such as TNF-α, IL-6, and IL-1β.[5][6] It also has been shown to suppress the PI3K/Akt signaling pathway and the JAK/STAT signaling pathway, further contributing to its anti-inflammatory effects.[7]

Antiviral Activity

The antiviral activity of andrographolide has been demonstrated against a range of viruses. Its mechanisms of action include inhibiting viral entry into host cells, disrupting viral gene replication, and preventing the formation of mature viral proteins.[8] For instance, molecular docking studies have shown that andrographolide can bind to the hemagglutinin (HA) and neuraminidase (NA) proteins of the influenza virus, thereby potentially blocking viral invasion.[8] It has also been shown to inhibit the replication of viruses like Hepatitis C by targeting viral proteases.[5]

Anticancer Activity

Andrographolide exerts its anticancer effects through multiple mechanisms, including the induction of apoptosis (programmed cell death), inhibition of cell proliferation, and suppression of angiogenesis (the formation of new blood vessels that supply tumors).[5] It can induce apoptosis by activating caspases, key mediators of this process.[5] Furthermore, andrographolide has been shown to inhibit the PI3K/Akt signaling pathway, which is frequently overactive in cancer cells, leading to reduced cell survival and proliferation.[5]

In Silico Prediction of Andrographolide Bioactivity

Computational methods play a pivotal role in predicting the biological activities of andrographolide and its derivatives, guiding further experimental validation.

Molecular Docking Studies

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex.[9] This method is widely used to predict the binding affinity and interaction of andrographolide with various protein targets.

Table 1: Summary of Molecular Docking Studies of Andrographolide and its Derivatives

| Target Protein | Ligand | Docking Score (kcal/mol) | Software Used | Key Interacting Residues | Reference |

| SARS-CoV-2 Main Protease (Mpro) | Andrographolide-16 | -8.7 | Not Specified | Not Specified | [10] |

| SARS-CoV-2 NSP15 | Andrographolide-15 | -8.6 | Not Specified | Not Specified | [10] |

| SARS-CoV-2 Spike Protein | Andrographolide-10 | -8.7 | Not Specified | Not Specified | [10] |

| SARS-CoV-2 Spike Protein | Andrographolide-13 | -8.9 | Not Specified | Not Specified | [10] |

| SARS-CoV-2 Spike Protein | Andrographolide-15 | -8.7 | Not Specified | Not Specified | [10] |

| PI3K | Andrographolide analogues | Not Specified | Schrödinger | Not Specified | [11] |

| HCV NS3-4A Protease (Wild-type) | Andrographolide | -15.0862 | Lead-IT | SER138, SER139, HIS57 | [9] |

| HCV NS3-4A Protease (R155K mutant) | Andrographolide | -15.2322 | Lead-IT | Not Specified | [9] |

| HCV NS3-4A Protease (D168A mutant) | Andrographolide | -13.9072 | Lead-IT | Not Specified | [9] |

A general protocol for molecular docking of andrographolide with a target protein is as follows:

-

Protein Preparation: The 3D structure of the target protein is obtained from the Protein Data Bank (PDB). Water molecules and other heteroatoms are removed, and hydrogen atoms are added.

-

Ligand Preparation: The 3D structure of andrographolide is generated and optimized using a suitable chemistry software.

-

Grid Generation: A grid box is defined around the active site of the protein.

-

Docking Simulation: A docking algorithm, such as the Lamarckian genetic algorithm used in AutoDock Vina, is employed to explore the conformational space of the ligand within the defined grid and to calculate the binding affinity.[10][12]

-

Analysis of Results: The resulting docked poses are analyzed based on their docking scores and binding interactions (e.g., hydrogen bonds, hydrophobic interactions) with the protein's active site residues. Visualization is often performed using software like Discovery Studio Visualizer.[10]

Quantitative Structure-Activity Relationship (QSAR)

QSAR models are mathematical models that relate the chemical structure of a compound to its biological activity.[13] These models are used to predict the activity of new derivatives of andrographolide and to understand the structural features that are important for their bioactivity.

Table 2: Summary of QSAR Studies on Andrographolide Derivatives

| Activity | QSAR Model | r² | Q² (or cross-validation r²) | Key Descriptors | Reference |

| α-glucosidase inhibition | 2D-QSAR | 0.840 | 0.731 | Molecular fragments | [13][14] |

| α-glucosidase inhibition | 3D-QSAR | Not Specified | 0.794 | Spatial distribution of important fragments | [14] |

| α-glucosidase inhibition | Pharmacophore Based 3D-QSAR | 0.9597 | 0.9309 | Not Specified | [15] |

| Anticancer activity | 2D-QSAR | Not Specified | Not Specified | Steric effects, van der Waals interactions | [16] |

| Anticancer activity | 3D-QSAR | Not Specified | Not Specified | Steric interaction at N20 position | [16] |

A typical workflow for developing a QSAR model for andrographolide derivatives includes:

-

Data Set Preparation: A dataset of andrographolide derivatives with their experimentally determined biological activities (e.g., IC50 values) is compiled.

-

Molecular Descriptor Calculation: A variety of molecular descriptors (e.g., topological, constitutional, quantum chemical) are calculated for each molecule in the dataset.

-

Model Development: Statistical methods, such as multiple linear regression or partial least squares, are used to build a mathematical relationship between the molecular descriptors and the biological activity.

-

Model Validation: The predictive power of the QSAR model is assessed using internal and external validation techniques, including the calculation of the squared correlation coefficient (r²) and the cross-validated squared correlation coefficient (Q²).

Visualizations

Signaling Pathways

Caption: Andrographolide's inhibition of the NF-κB signaling pathway.

Experimental Workflows

Caption: A generalized workflow for molecular docking studies.

Caption: A typical workflow for QSAR model development.

Conclusion

In silico methods, including molecular docking and QSAR, are powerful tools for predicting and understanding the diverse bioactivities of andrographolide. These computational approaches provide valuable insights into its mechanisms of action at the molecular level, particularly its anti-inflammatory, antiviral, and anticancer effects. The integration of in silico predictions with experimental validation can significantly accelerate the drug discovery and development process for andrographolide and its derivatives, paving the way for novel therapeutic agents. This guide provides a foundational understanding of these computational strategies and their application to this promising natural product.

References

- 1. Experimental and Clinical Pharmacology of Andrographis paniculata and Its Major Bioactive Phytoconstituent Andrographolide - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Andrographolide: Synthetic Methods and Biological Activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Andrographolide, a natural anti-inflammatory agent: An Update - PMC [pmc.ncbi.nlm.nih.gov]

- 5. What is the mechanism of Andrographolide? [synapse.patsnap.com]

- 6. Frontiers | Andrographolide, a natural anti-inflammatory agent: An Update [frontiersin.org]

- 7. study-on-the-mechanism-of-andrographolide-activation - Ask this paper | Bohrium [bohrium.com]

- 8. mdpi.com [mdpi.com]

- 9. Evaluating Andrographolide as a Potent Inhibitor of NS3-4A Protease and Its Drug-Resistant Mutants Using In Silico Approaches - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Molecular docking unveils the potential of andrographolide derivatives against COVID-19: an in silico approach - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. A Computational Approach Identified Andrographolide as a Potential Drug for Suppressing COVID-19-Induced Cytokine Storm - PMC [pmc.ncbi.nlm.nih.gov]

- 13. QSAR Studies on Andrographolide Derivatives as α-Glucosidase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 14. QSAR Studies on andrographolide derivatives as α-glucosidase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. ijpras.com [ijpras.com]

- 16. Towards the development of anticancer drugs from andrographolide: semisynthesis, bioevaluation, QSAR analysis and pharmacokinetic studies - PubMed [pubmed.ncbi.nlm.nih.gov]

Paniculoside I: A Literature Review and Research Landscape for Future Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Paniculoside I, a diterpenoid glycoside, represents a molecule of interest within the vast landscape of natural products. Isolated from Stevia paniculata, its chemical structure suggests a potential for a range of biological activities, yet it remains a largely understudied compound. This technical guide provides a comprehensive review of the existing literature on this compound, and by examining structurally related compounds, particularly other diterpenoid glycosides from the Stevia genus, it constructs a predictive research landscape. This document aims to serve as a foundational resource for researchers and drug development professionals, highlighting the therapeutic potential of this compound and offering a roadmap for future investigation.

Physicochemical Properties and Isolation of this compound

This compound was first isolated from the aerial parts of Stevia paniculata. Its structural elucidation was primarily achieved through spectroscopic methods, with Carbon-13 Nuclear Magnetic Resonance (¹³C-NMR) being pivotal in defining its diterpenoid core and glycosidic linkages.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₂₆H₄₀O₈ | Mitsuhashi et al., 1975 |

| Molecular Weight | 480.59 g/mol | Mitsuhashi et al., 1975 |

| Compound Type | Diterpenoid Glycoside | Mitsuhashi et al., 1975 |

| Aglycone | ent-kaur-16-en-19-oic acid derivative | Inferred from related steviol glycosides |

Experimental Protocol: Isolation of this compound

The following is a generalized protocol for the isolation of this compound from Stevia paniculata, based on methodologies for isolating similar compounds.

Methodology Details:

-

Extraction: The dried and powdered aerial parts of Stevia paniculata are subjected to exhaustive extraction with methanol at room temperature.

-

Concentration: The methanolic extract is concentrated under reduced pressure to yield a crude residue.

-

Solvent Partitioning: The crude extract is suspended in water and successively partitioned with solvents of increasing polarity, such as n-hexane, ethyl acetate, and n-butanol, to separate compounds based on their polarity. Diterpenoid glycosides are typically enriched in the ethyl acetate and n-butanol fractions.

-

Column Chromatography: The enriched fraction is subjected to column chromatography on silica gel, eluting with a gradient of chloroform and methanol.

-

Fraction Collection and Analysis: Fractions are collected and monitored by thin-layer chromatography (TLC) to identify those containing this compound.

-

Purification: Fractions containing the compound of interest are further purified using preparative high-performance liquid chromatography (HPLC) or crystallization to obtain pure this compound.

Predicted Biological Activities and Research Landscape

While direct experimental evidence for the biological activities of this compound is scarce, the well-documented pharmacological effects of structurally similar diterpenoid glycosides, such as steviol glycosides from Stevia rebaudiana, provide a strong basis for predicting its therapeutic potential.

Anti-Inflammatory Activity

Diterpenoid glycosides from Stevia have demonstrated significant anti-inflammatory properties.[1] It is hypothesized that this compound may exert similar effects through the modulation of key inflammatory signaling pathways.

Potential Signaling Pathways:

-

NF-κB Pathway: Steviol glycosides have been shown to inhibit the activation of Nuclear Factor-kappa B (NF-κB), a master regulator of inflammation.[1] This inhibition prevents the transcription of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6.

-

MAPK Pathway: The Mitogen-Activated Protein Kinase (MAPK) signaling cascade is another critical pathway in the inflammatory response. Stevioside has been reported to down-regulate this pathway, contributing to its anti-inflammatory effects.[1]

Experimental Protocols for Anti-Inflammatory Assays:

-

Inhibition of Protein Denaturation: This in vitro assay assesses the ability of a compound to prevent the denaturation of proteins, a hallmark of inflammation.[2]

-

Membrane Stabilization Assay: This method evaluates the ability of a compound to stabilize red blood cell membranes against hypotonicity-induced lysis, which is analogous to the stabilization of lysosomal membranes in inflammatory conditions.[2]

Anticancer Activity

Several steviol glycosides have exhibited cytotoxic effects against various cancer cell lines.[3][4][5] The proposed mechanisms often involve the induction of apoptosis and cell cycle arrest.

Potential Signaling Pathways:

-

Apoptosis Induction: Steviol, the aglycone of many steviol glycosides, has been shown to induce apoptosis through the mitochondrial pathway by increasing the Bax/Bcl-2 ratio and activating caspases.[3][6] It can also upregulate tumor suppressor proteins like p53 and p21.[3]

-

Cell Cycle Arrest: Steviol glycosides can induce cell cycle arrest, often at the G1 or G2/M phase, by modulating the expression of cyclins and cyclin-dependent kinases.[3][5]

-

PI3K/Akt/mTOR Pathway: This pathway is crucial for cell survival and proliferation, and its inhibition by steviol glycosides has been observed in some cancer cells.[3]

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell viability.[7][8][9][10]

-

Cell Seeding: Cancer cells are seeded in a 96-well plate at a specific density and allowed to adhere overnight.

-

Compound Treatment: The cells are then treated with various concentrations of this compound for a defined period (e.g., 24, 48, or 72 hours).

-

MTT Addition: After the incubation period, the MTT reagent is added to each well.

-

Formazan Solubilization: Living cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals. A solubilizing agent (e.g., DMSO or isopropanol) is added to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of 570 nm. The intensity of the color is proportional to the number of viable cells.

Neuroprotective Effects

Recent studies have highlighted the neuroprotective potential of steviol glycosides, suggesting they may be beneficial in the context of neurodegenerative diseases and ischemic brain injury.[11][12][13][14][15]

Potential Mechanisms of Action:

-

PPAR-γ Activation: Stevioside has been shown to alleviate neuronal apoptosis and inflammation in cerebral ischemia-reperfusion injury by upregulating Peroxisome Proliferator-Activated Receptor-gamma (PPAR-γ), which in turn activates the PI3K/Akt signaling pathway.[13]

-

Antioxidant Activity: Stevia extracts possess antioxidant properties that can mitigate oxidative stress, a key contributor to neuronal damage in various neurological disorders.[15]

-

Anti-inflammatory Effects in the CNS: By inhibiting inflammatory pathways, this compound could potentially reduce neuroinflammation, a common feature of neurodegenerative diseases.[12]

Experimental Protocols for Neuroprotection Assays:

-

In Vitro Neurotoxicity Models: Primary neuronal cultures or neuronal cell lines (e.g., SH-SY5Y) can be exposed to neurotoxins (e.g., glutamate, amyloid-beta) in the presence or absence of this compound to assess its protective effects on cell viability.[16][17][18][19]

-

Animal Models of Neurological Disease: In vivo studies using animal models of stroke (e.g., middle cerebral artery occlusion) or neurodegenerative diseases would be crucial to evaluate the therapeutic efficacy of this compound.[13]

Quantitative Data from Structurally Related Compounds

The following table summarizes the in vitro activities of steviol and stevioside, providing a reference for the potential potency of this compound.

Table 2: In Vitro Biological Activities of Steviol and Stevioside

| Compound | Biological Activity | Cell Line/Assay | IC₅₀/EC₅₀ | Reference |

| Steviol | Anticancer | MCF-7 (Breast Cancer) | 185 µM | Paul et al., 2017[5] |

| Steviol | Anticancer | Human gastrointestinal cancer cells | Comparable to 5-fluorouracil | Chen et al., 2018[20] |

| Stevioside | Anti-inflammatory | LPS-stimulated THP-1 cells | Significant inhibition of TNF-α, IL-1β | Boonkaewwan et al., 2006[6] |

Conclusion and Future Directions

This compound is a structurally interesting natural product with a high probability of possessing valuable biological activities, particularly in the areas of anti-inflammatory, anticancer, and neuroprotective applications. The current lack of direct research on this compound presents a significant opportunity for novel discoveries.

Future research should focus on:

-

Comprehensive Biological Screening: A broad screening of this compound against various cancer cell lines, inflammatory models, and neuronal cell-based assays is warranted to identify its primary biological effects.

-

Mechanism of Action Studies: Once a significant activity is identified, detailed mechanistic studies should be undertaken to elucidate the specific signaling pathways and molecular targets of this compound.

-

In Vivo Efficacy and Safety: Promising in vitro results should be followed by in vivo studies in relevant animal models to assess the therapeutic efficacy, pharmacokinetics, and safety profile of this compound.

-

Structure-Activity Relationship (SAR) Studies: Synthesis of derivatives of this compound could help in understanding the structural requirements for its biological activity and in the development of more potent and selective analogs.

This technical guide, by consolidating the available information and providing a predictive framework based on related compounds, aims to catalyze further research into this compound, a promising but overlooked natural product.

References

- 1. tandfonline.com [tandfonline.com]

- 2. semanticscholar.org [semanticscholar.org]

- 3. brieflands.com [brieflands.com]

- 4. mdpi.com [mdpi.com]

- 5. Anticancer Potential of Steviol in MCF-7 Human Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 6. encyclopedia.pub [encyclopedia.pub]

- 7. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 8. MTT assay protocol | Abcam [abcam.com]

- 9. Assessment of Anticancer Activity by MTT Assay [bio-protocol.org]

- 10. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 11. alzdiscovery.org [alzdiscovery.org]

- 12. researchgate.net [researchgate.net]

- 13. Mechanism of neuroprotective effect of stevioside on cerebral ischemia-reperfusion injury via PPAR-γ activation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Revista Medicina - EXPLORING NEUROPROTECTIVE EFFECTS OF STEVIOSIDE, A GLYCOSIDE DERIVED FROM STEVIA REBAUDIANA: IN VITRO AND IN VIVO STUDIES - CONICET [bicyt.conicet.gov.ar]

- 15. Neuroprotective Potential of Stevia rebaudiana and Stachys sieboldii: Effects on Oxidative Stress and Locomotor Activity in Male Rats Fed a High-Fat, High-Sucrose Diet - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Cell-Based Assays to Assess Neuroprotective Activity | Springer Nature Experiments [experiments.springernature.com]

- 17. researchgate.net [researchgate.net]

- 18. Methodological Approaches to Experimental Evaluation of Neuroprotective Action of Potential Drugs[v1] | Preprints.org [preprints.org]

- 19. mdpi.com [mdpi.com]

- 20. Steviol, a natural product inhibits proliferation of the gastrointestinal cancer cells intensively - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Note: Development and Validation of a HPLC-UV Method for the Quantification of Paniculoside I

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note details a systematic approach for the development and validation of a precise, accurate, and reliable High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) method for the quantitative analysis of Paniculoside I. This compound is a diterpenoid glycoside isolated from Stevia rebaudiana. The developed method is suitable for the quality control and standardization of raw materials, extracts, and finished products containing this compound. The validation of the method is performed in accordance with the International Council for Harmonisation (ICH) guidelines.

Introduction

This compound, a diterpenoid glycoside with the chemical formula C26H40O8, is a natural compound found in Stevia rebaudiana. As with many natural products, a robust and validated analytical method is crucial for ensuring product quality, consistency, and safety in research and drug development. High-Performance Liquid Chromatography (HPLC) is a powerful technique for the separation and quantification of individual components in complex mixtures such as plant extracts[1]. This document provides a comprehensive protocol for an HPLC-UV method for this compound, including its development and validation.

Experimental Protocol

Materials and Reagents

-

This compound reference standard (purity ≥98%)

-

HPLC grade acetonitrile

-

HPLC grade methanol

-

Purified water (18.2 MΩ·cm)

-

Formic acid (analytical grade)

-

0.45 µm membrane filters

Instrumentation and Chromatographic Conditions

A standard HPLC system equipped with a UV detector is used. Based on typical analyses of diterpenoid glycosides from Stevia rebaudiana, the following conditions are recommended as a starting point for method development.

| Parameter | Recommended Condition |

| HPLC System | Quaternary pump, autosampler, column oven, UV-Vis detector |

| Column | C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm) |

| Mobile Phase | A: 0.1% Formic acid in WaterB: Acetonitrile |

| Elution Mode | Gradient elution (see Table 1 for a typical gradient) |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Detection Wavelength | 210 nm |

| Injection Volume | 10 µL |

Table 1: Suggested Gradient Elution Program

| Time (min) | % Mobile Phase A | % Mobile Phase B |

| 0 | 70 | 30 |

| 15 | 40 | 60 |

| 20 | 40 | 60 |

| 25 | 70 | 30 |

| 30 | 70 | 30 |

Preparation of Standard and Sample Solutions

Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of methanol in a volumetric flask.

Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase (initial conditions) to obtain concentrations ranging from 1 to 200 µg/mL.

Sample Preparation: Accurately weigh a quantity of the sample (e.g., powdered Stevia rebaudiana leaves or extract) and extract with methanol using sonication or reflux. Filter the extract through a 0.45 µm membrane filter before injection. The final concentration should be adjusted to fall within the linear range of the calibration curve.

Method Validation

The developed HPLC method must be validated according to ICH guidelines to ensure its suitability for its intended purpose. The following validation parameters should be assessed.

System Suitability

System suitability tests are performed to ensure that the chromatographic system is adequate for the analysis. A standard solution of this compound is injected six times, and the parameters listed in Table 2 are evaluated.

| Parameter | Acceptance Criteria |

| Tailing Factor (T) | T ≤ 2.0 |

| Theoretical Plates (N) | N > 2000 |

| Relative Standard Deviation (RSD) of Peak Area | ≤ 2.0% |

| Relative Standard Deviation (RSD) of Retention Time | ≤ 1.0% |

Specificity

Specificity is the ability of the method to assess the analyte unequivocally in the presence of other components. This is evaluated by comparing the chromatograms of a blank (solvent), a placebo (matrix without analyte), the standard solution, and the sample solution. The peak for this compound in the sample should be pure and have no co-eluting peaks at the same retention time.

Linearity and Range

The linearity of the method is its ability to elicit test results that are directly proportional to the concentration of the analyte. A calibration curve is constructed by plotting the peak area versus the concentration of the working standard solutions.

| Parameter | Result |

| Linearity Range | 1 - 200 µg/mL |

| Correlation Coefficient (r²) | ≥ 0.999 |

| Regression Equation | y = mx + c |

Accuracy

The accuracy of the method is determined by recovery studies. A known amount of this compound standard is added to a placebo or a sample at three different concentration levels (e.g., 80%, 100%, and 120% of the expected sample concentration). The recovery is calculated for each level.

| Spike Level | Mean Recovery (%) | RSD (%) |

| 80% | 98.0 - 102.0 | ≤ 2.0 |

| 100% | 98.0 - 102.0 | ≤ 2.0 |

| 120% | 98.0 - 102.0 | ≤ 2.0 |

Precision

Precision is evaluated at two levels: repeatability (intra-day precision) and intermediate precision (inter-day precision).

-

Repeatability: Six replicate injections of the same sample are analyzed on the same day.

-

Intermediate Precision: The analysis is repeated on three different days by different analysts.

| Precision Level | Acceptance Criteria (RSD %) |

| Repeatability (Intra-day) | ≤ 2.0% |

| Intermediate Precision (Inter-day) | ≤ 3.0% |

Limit of Detection (LOD) and Limit of Quantitation (LOQ)

LOD is the lowest amount of analyte in a sample that can be detected but not necessarily quantitated, while LOQ is the lowest amount that can be quantitatively determined with suitable precision and accuracy. They can be determined based on the standard deviation of the response and the slope of the calibration curve.

| Parameter | Formula |

| LOD | 3.3 × (σ / S) |

| LOQ | 10 × (σ / S) |

Where σ is the standard deviation of the y-intercepts of regression lines and S is the slope of the calibration curve.

Robustness

The robustness of the method is evaluated by making small, deliberate variations in the chromatographic conditions and observing the effect on the results.

| Parameter Varied | Variation | Effect on Results |

| Flow Rate | ± 0.1 mL/min | No significant change in peak area or retention time |

| Column Temperature | ± 2 °C | No significant change in peak area or retention time |

| Mobile Phase Composition | ± 2% organic component | No significant change in peak area or retention time |

Visualization of Workflows

Caption: Workflow for HPLC-UV Method Development and Validation.

Caption: Interrelationship of HPLC Method Validation Parameters.

Conclusion

The described HPLC-UV method provides a framework for the reliable quantification of this compound. The protocol for method development and validation, when followed, will ensure that the analytical results are accurate, precise, and reproducible. This application note serves as a valuable resource for researchers and professionals involved in the quality control and development of products containing Stevia rebaudiana and its constituents.

References

Application Notes and Protocols for the Quantitative Analysis of Paniculoside I in Plant Extracts

For Researchers, Scientists, and Drug Development Professionals

Introduction